2-(2,4-dimethylphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
2-(2,4-dimethylphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0964431
InChI:
InChI=1S/C18H18N2O2S/c1-11-5-7-15(13(3)8-11)22-10-17(21)20-18-19-14-6-4-12(2)9-16(14)23-18/h4-9H,10H2,1-3H3,(H,19,20,21)
SMILES:
CC1=CC(=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)C)C
Molecular Formula:
C18H18N2O2S
Molecular Weight:
326.4 g/mol
2-(2,4-dimethylphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
CAS No.:
Cat. No.: VC0964431
Molecular Formula: C18H18N2O2S
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N2O2S |
|---|---|
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | 2-(2,4-dimethylphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C18H18N2O2S/c1-11-5-7-15(13(3)8-11)22-10-17(21)20-18-19-14-6-4-12(2)9-16(14)23-18/h4-9H,10H2,1-3H3,(H,19,20,21) |
| Standard InChI Key | ZHNKSFISRAJWFG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)C)C |
| Canonical SMILES | CC1=CC(=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)C)C |
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